molecular formula C4H12ClNO2 B6204984 (2S)-3-amino-2-methoxypropan-1-ol hydrochloride CAS No. 2322940-94-1

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride

Cat. No. B6204984
M. Wt: 141.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride, also known as (2S)-2-amino-3-methoxypropionic acid hydrochloride, is an organic compound with a molecular formula of C3H9NO2•HCl. It is an amino acid derivative and a member of the propionic acid family. It is a colorless to light yellow crystalline solid that is soluble in water, ethanol, and methanol. It is used as a reagent in organic synthesis, as a building block for peptides and other compounds, and as a biochemical research tool.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2S)-3-amino-2-methoxypropan-1-ol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
Methanol, Ethyl chloroformate, L-alanine, Hydrochloric acid, Sodium hydroxide, Sodium borohydride, Acetic acid, Sodium bicarbonate, Diethyl ether, Wate

Reaction
Step 1: Methanol is reacted with ethyl chloroformate in the presence of sodium hydroxide to form methyl carbamate., Step 2: L-alanine is reacted with acetic acid to form the corresponding acetyl derivative., Step 3: Methyl carbamate is reacted with the acetyl derivative of L-alanine in the presence of sodium borohydride to form (2S)-3-amino-2-methoxypropan-1-ol., Step 4: The product from step 3 is treated with hydrochloric acid to form (2S)-3-amino-2-methoxypropan-1-ol hydrochloride., Step 5: The product from step 4 is purified by recrystallization from diethyl ether and water, yielding the final product.

Mechanism Of Action

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride is an amino acid derivative and has been shown to interact with amino acid-containing proteins. It has been shown to bind to the active sites of enzymes and their substrates, as well as to form complexes with amino acid-containing peptides. It is thought to act as an allosteric modulator, which means that it can interact with proteins and modulate their activity.

Biochemical And Physiological Effects

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride has been shown to have a variety of effects on biochemical and physiological pathways. It has been shown to inhibit the activity of several enzymes, including those involved in fatty acid synthesis and lipid metabolism. In addition, it has been shown to modulate the activity of G-protein coupled receptors and to activate intracellular signaling pathways. It has also been shown to modulate the activity of ion channels and to affect the release of neurotransmitters.

Advantages And Limitations For Lab Experiments

The use of (2S)-3-amino-2-methoxypropan-1-ol hydrochloride in laboratory experiments offers several advantages. First, it is a relatively inexpensive reagent and is widely available. Second, it is relatively stable and can be stored for long periods of time without significant degradation. Third, it has a high solubility in water, ethanol, and methanol, which makes it easy to work with.
However, there are several limitations to using (2S)-3-amino-2-methoxypropan-1-ol hydrochloride in laboratory experiments. First, it is a relatively weak reagent and may not be suitable for certain types of experiments. Second, it may interact with other compounds in a reaction, resulting in unexpected results. Finally, it may not be suitable for use in certain biological systems, as it may not be able to penetrate cell membranes or interact with proteins in a meaningful way.

Future Directions

The potential applications of (2S)-3-amino-2-methoxypropan-1-ol hydrochloride are numerous and varied. It has been used in a variety of research applications, including peptide synthesis, enzyme inhibition, and G-protein coupled receptor modulation. However, there is still much to be learned about the molecule and its potential applications. Future research should focus on the development of new methods for synthesizing (2S)-3-amino-2-methoxypropan-1-ol hydrochloride and exploring its potential applications in drug development, biotechnology, and other fields. Additionally, further research should be conducted to explore the molecular mechanism of action of (2S)-3-amino-2-methoxypropan-1-ol hydrochloride and its effects on biochemical and physiological pathways. Finally, further research should be conducted to assess the safety and efficacy of (2S)-3-amino-2-methoxypropan-1-ol hydrochloride in various biological systems.

Scientific Research Applications

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride is a versatile reagent in organic synthesis and has been used in a wide variety of applications. It is commonly used as a building block in peptide synthesis, and has been used in the synthesis of several peptides and peptidomimetics. It is also used as a starting material for the synthesis of other compounds, such as amides, esters, and nitriles. In addition, (2S)-3-amino-2-methoxypropan-1-ol hydrochloride has also been used as a biochemical research tool, as it can be used to study the structure and function of proteins.

properties

CAS RN

2322940-94-1

Product Name

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride

Molecular Formula

C4H12ClNO2

Molecular Weight

141.6

Purity

95

Origin of Product

United States

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